![molecular formula C5H3BrClNO B2439921 3-Bromo-4-chloropyridin-2-ol CAS No. 1804897-66-2](/img/structure/B2439921.png)
3-Bromo-4-chloropyridin-2-ol
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Overview
Description
3-Bromo-4-chloropyridin-2-ol is a chemical compound with the CAS Number: 1804897-66-2. It has a molecular weight of 208.44 and its IUPAC name is 3-bromo-4-chloropyridin-2-ol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloropyridin-2-ol has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .Physical And Chemical Properties Analysis
3-Bromo-4-chloropyridin-2-ol is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . Unfortunately, specific information about its boiling point, melting point, and density is not available .Scientific Research Applications
Catalytic Amination : A study by Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrates the use of a palladium-Xantphos complex for the catalytic amination of polyhalopyridines, including 5-bromo-2-chloropyridine, yielding high chemoselectivity and isolated yield. This process is significant for synthesizing aminated pyridines used in various chemical syntheses (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Halogen Exchange Reactions : M. Schlosser and F. Cottet (2002) explored the halogen exchange in pyridines, demonstrating that heating with bromotrimethylsilane can convert 2-chloropyridine to 2-bromopyridine. This kind of halogen/halogen displacement is critical in synthesizing various pyridine derivatives (M. Schlosser & F. Cottet, 2002).
Synthesis of Biologically Active Compounds : Research by Li et al. (2015) involves the synthesis of a compound containing 3-bromo-1-(3-chloropyridin-2-yl) and its crystal structure, demonstrating its application in producing compounds with potential fungicidal and antiviral activities (Li et al., 2015).
Aminations and Rearrangements : M. Pieterse and H. J. Hertog (2010) researched aminations of halopyridines, including rearrangements involving 3-bromo-4-ethoxypyridine, contributing to the understanding of pyridine chemistry and its transformations (M. Pieterse & H. J. Hertog, 2010).
Spectral Analysis and Structural Calculations : Praveenkumar Boopalachandran, Hong-Li Sheu, and J. Laane (2012) investigated the vibrational spectra and structure of halopyridines, including 3-bromopyridine, using density functional theory and ab initio calculations. This research aids in understanding the molecular structure and spectral properties of these compounds (Praveenkumar Boopalachandran, Hong-Li Sheu, & J. Laane, 2012).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIPMFTKVCHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloropyridin-2-ol |
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